5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Description
5-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a benzamide derivative featuring a benzothiazole core substituted with a 4-methoxy group and a nitrobenzamide moiety. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(16)5-6-10(9)19(21)22/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIODHOGNWLIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Formation of Benzothiazole Ring: Cyclization reaction to form the benzothiazole ring.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide (ECHEMI: 868230-85-7)
- Structural Differences : Replaces the 4-methoxy group with a 4-methyl substituent.
- Impact : Methyl groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to methoxy. This may lower solubility but improve membrane permeability .
- Synthesis : Similar coupling reactions, but starting with 4-methylbenzothiazole precursors .
5-Chloro-2-(4-Methoxyphenyl)-1,3-Benzothiazole
- Structural Differences : Lacks the nitrobenzamide moiety; instead, a 4-methoxyphenyl group is directly attached to the benzothiazole.
- The dihedral angle between benzothiazole and methoxyphenyl rings is 8.76°, suggesting moderate planarity .
Variations in the Amide-Linked Moieties
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide
- Structural Differences : Incorporates a triazole-methyl group instead of a simple benzothiazol-2-yl linkage.
- Impact : The triazole ring introduces additional hydrogen-bonding sites and rigidity, enhancing antimicrobial activity (e.g., compounds 5a, 5h, 5i showed activity comparable to ciprofloxacin) .
- Synthesis : Utilizes copper-catalyzed click chemistry for triazole formation, enabling high regioselectivity .
Nitazoxanide Analogues (e.g., N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide)
- Structural Differences : Replaces benzothiazole with a simpler thiazole ring and substitutes nitro with acetyloxy.
- Impact : The thiazole core and difluoro substituents reduce steric hindrance, facilitating enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) .
- Crystallography : Exhibits intermolecular hydrogen bonds (N–H···N, C–H···F/O), stabilizing crystal packing .
Heterocyclic Core Modifications
5-Chloro-2-Methoxy-N-(5-Methyl-2,1,3-Benzothiadiazol-4-yl)Benzamide
- Structural Differences : Replaces benzothiazole with benzothiadiazole, introducing an additional nitrogen atom.
4-Benzylthio-2-Chloro-N-(4-Methylphenyl)-5-Sulfamoylbenzamide Derivatives (Compounds 51–55)
- Structural Differences : Features a sulfamoyl group and triazine ring instead of nitrobenzamide.
- Impact : Sulfamoyl groups improve water solubility, while triazine substituents (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) modulate steric and electronic effects. Melting points range from 237–279°C, reflecting crystalline stability .
Data Tables
Table 1: Physical and Structural Properties
Discussion of Research Findings
- Biological Activity : Compounds with triazole or sulfamoyl groups (e.g., ) demonstrate broader antimicrobial spectra, suggesting that functional group diversity is critical for activity optimization.
- Crystallographic Insights : Planarity between aromatic rings (e.g., dihedral angles <10° in ) correlates with improved stacking interactions in protein binding pockets.
Biological Activity
The compound 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications in areas such as antimicrobial and antitumor activities.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is . The structural features include:
- Chlorine atom at the 5-position of the benzothiazole ring.
- Methoxy group attached to the 4-position of the benzene ring.
- Nitro group at the 2-position of the amide group.
These substitutions are believed to contribute significantly to its biological activity.
Antitumor Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide have been tested against various cancer cell lines. For instance, a study reported that related benzothiazole compounds demonstrated high cytotoxicity against human lung cancer cell lines A549, HCC827, and NCI-H358, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Antitumor Activity of Related Benzothiazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 4.01 ± 0.95 |
The presence of nitro and chloro groups in these compounds often enhances their activity by improving their interaction with cellular targets, such as DNA .
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives have shown promising antimicrobial activity. Compounds similar to 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide were evaluated against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values suggesting effectiveness at low concentrations .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound D | E. coli | 0.32 |
| Compound E | S. aureus | 0.25 |
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with DNA and inhibit key cellular processes. Studies indicate that these compounds can bind to the minor groove of DNA, disrupting replication and transcription processes essential for cancer cell survival .
Study on Antitumor Activity
In a study focused on the antitumor effects of benzothiazole derivatives, researchers synthesized several compounds and evaluated their efficacy using both 2D and 3D cell culture models. The results indicated that compounds with nitro substitutions exhibited higher cytotoxicity in two-dimensional assays compared to three-dimensional models, suggesting a potential for further optimization in drug development .
Study on Antimicrobial Efficacy
Another study examined the antimicrobial properties of various benzothiazole derivatives against common pathogens. The findings revealed that certain modifications in the chemical structure significantly enhanced antibacterial activity, highlighting the importance of structural optimization for developing effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
